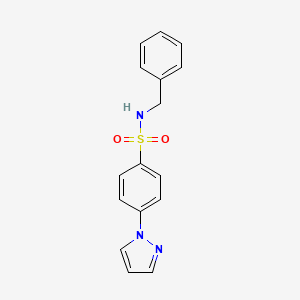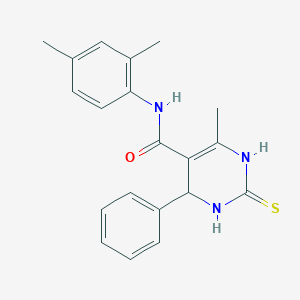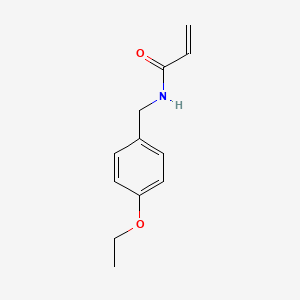![molecular formula C23H24N6 B14941815 2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an enaminonitrile intermediate, followed by a cyclization reaction to form the triazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems would ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the nitrogen atoms are present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual inhibitory activity against c-Met/VEGFR-2 kinases.
Uniqueness
2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of functional groups and its potential for high specificity in biological interactions. This makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry.
Propriétés
Formule moléculaire |
C23H24N6 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2,2,4,6-tetramethyl-7-(2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C23H24N6/c1-14-10-17-15(2)12-23(3,4)27-19(17)11-18(14)20-7-9-25-22-26-21(28-29(20)22)16-6-5-8-24-13-16/h5-11,13,15,27H,12H2,1-4H3 |
Clé InChI |
ZFGZVJWMKPWNSH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5=CN=CC=C5)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)
![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)

![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)
